molecular formula C9H6Cl2O3 B7976404 Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate

Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate

Cat. No.: B7976404
M. Wt: 233.04 g/mol
InChI Key: NUAILWVYGIMNHP-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate is an organic compound featuring a dichlorophenyl group attached to an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 3,4-dichlorophenylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reaction of 3,4-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide. This reaction proceeds via a Claisen condensation mechanism, forming the desired product after subsequent hydrolysis and esterification steps.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the oxo group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: 3,4-dichlorophenylacetic acid.

    Reduction: Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer agents, often utilizes this compound as a starting material.

    Industry: It is employed in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which methyl 2-(3,4-dichlorophenyl)-2-oxoacetate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The dichlorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,4-difluorophenyl)-2-oxoacetate
  • Methyl 2-(3,4-dibromophenyl)-2-oxoacetate
  • Methyl 2-(3,4-dimethylphenyl)-2-oxoacetate

Uniqueness

Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The dichlorophenyl group imparts distinct electronic and steric properties, making this compound particularly useful in the synthesis of specific pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl 2-(3,4-dichlorophenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAILWVYGIMNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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